Enantioselective Substrate Recognition by Non-Phosphorylating GAPDH: D-G3P(2-) vs. L-G3P
In the NADP-dependent non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN; EC 1.2.1.9) purified from Chlamydomonas reinhardtii, D-glyceraldehyde 3-phosphate(2-) is the exclusive substrate with a Km of 51 μM, while the L-enantiomer is not turned over and instead acts as a potent non-competitive inhibitor with a Ki of 48 μM [1]. This near-identical Km and Ki means that even 1% contamination by the L-enantiomer in a racemic DL-G3P preparation would produce measurable competitive inhibition, distorting Vmax determinations. The enzyme exhibits absolute specificity for the D-configuration; L-glyceraldehyde 3-phosphate is entirely rejected as a substrate [1]. For the phosphorylating GAPDH (EC 1.2.1.12) from Saccharomyces cerevisiae, reported Km values for D-G3P range from 150–420 μM depending on isoform [2], further illustrating that the D-enantiomer is the sole kinetically competent substrate across GAPDH classes.
| Evidence Dimension | Substrate affinity vs. inhibitory potency (GAPN, Chlamydomonas reinhardtii) |
|---|---|
| Target Compound Data | Km = 51 μM (D-G3P as substrate); absolute stereospecificity for D-enantiomer |
| Comparator Or Baseline | L-G3P: Ki = 48 μM (non-competitive inhibitor); zero catalytic turnover |
| Quantified Difference | Km/Ki ratio ≈ 1.06; L-G3P binds with affinity nearly equal to D-G3P but produces no catalysis, functioning as a dead-end inhibitor |
| Conditions | NADP-dependent non-phosphorylating GAPDH (EC 1.2.1.9) from C. reinhardtii, pH 8.5–9.0, 30 °C; purified to electrophoretic homogeneity |
Why This Matters
Procurement of enantiopure D-G3P(2-) is non-negotiable for any GAPDH kinetic study, as the L-enantiomer present in racemic DL-G3P preparations acts as a potent dead-end inhibitor with Ki indistinguishable from Km, rendering kinetic constants obtained with racemic substrate unreliable.
- [1] Biochemical and Biophysical Research Communications, 1960. Further observations on glyceraldehyde 3-phosphate dehydrogenases in plants and photosynthetic bacteria. Biochem. Biophys. Res. Commun. (Data: Km D-G3P = 51 μM; L-G3P Ki = 48 μM; absolute D-specificity). Available at: https://www.sciencedirect.com/science/article/abs/pii/0006291X60900462 View Source
- [2] BRENDA Enzyme Database. EC 1.2.1.12 – phosphorylating glyceraldehyde-3-phosphate dehydrogenase. Km values for D-glyceraldehyde 3-phosphate: 150 μM (S. cerevisiae TDH3), 420 μM (TDH2), pH 8.5, 25 °C. Available at: https://www.brenda-enzymes.org/ View Source
